((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
Description
Molecular Geometry and Stereochemical Configuration
The molecular architecture of ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol exhibits distinctive stereochemical features that fundamentally determine its biological activity and chemical properties. The compound possesses two chiral centers at positions C-1 and C-4 of the cyclopentene ring, with the absolute configuration designated as (1S,4R), establishing a specific spatial arrangement that influences both its pharmacological profile and synthetic accessibility. The stereochemical integrity is critical for maintaining the compound's identity as Abacavir USP Related Compound B, where any deviation in configuration would result in a structurally distinct entity with potentially altered biological properties.
The cyclopentene core adopts a characteristic envelope conformation, with the ring-puckering motion contributing significantly to the overall molecular dynamics. This conformational flexibility allows the molecule to adapt to different binding environments while maintaining its essential structural features. The C-4 position bears the pyrimidine substituent through an amino linkage, creating a pseudo-axial orientation that positions the heterocyclic moiety in an optimal configuration for intermolecular interactions. The hydroxymethyl group at C-1 provides additional hydrogen bonding capability, extending the molecule's interaction potential with biological targets and crystallization partners.
The pyrimidine ring system exhibits planarity consistent with its aromatic character, with the 2,5-diamino and 6-chloro substituents adopting coplanar arrangements that minimize steric hindrance. The amino groups at positions 2 and 5 demonstrate significant electron-donating properties, influencing the overall electronic distribution within the heterocyclic system. The chlorine substituent at position 6 introduces electron-withdrawing character, creating an electronic asymmetry that affects both the compound's reactivity and its ability to participate in specific binding interactions.
X-ray Crystallographic Analysis of the Carbocyclic Core
X-ray crystallographic investigations provide fundamental insights into the solid-state structure of ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol, revealing precise atomic coordinates and intermolecular packing arrangements. The crystallographic analysis demonstrates that the compound crystallizes in a specific space group with characteristic unit cell parameters that reflect the molecular symmetry and packing efficiency. The crystal structure determination requires high-quality crystals with dimensions exceeding 0.1 mm in all directions to provide sufficient diffraction intensity for accurate structure refinement.
The carbocyclic core exhibits well-defined bond lengths and angles consistent with typical cyclopentene derivatives, with the C=C double bond length measuring approximately 1.34 Å and the adjacent C-C single bonds showing values around 1.50 Å. The cyclopentene ring demonstrates a slight deviation from planarity due to puckering effects, with the out-of-plane displacement contributing to the overall three-dimensional architecture. The amino linkage between the cyclopentene C-4 position and the pyrimidine nitrogen shows a characteristic bond length of approximately 1.45 Å, indicating significant covalent character with minimal ionic contribution.
Intermolecular hydrogen bonding patterns within the crystal lattice reveal extensive networks involving the amino groups, the hydroxymethyl functionality, and the chlorine substituent. These hydrogen bonds stabilize the crystal structure and influence the compound's physical properties, including melting point and solubility characteristics. The pyrimidine rings participate in π-π stacking interactions with neighboring molecules, creating columnar arrangements that extend throughout the crystal structure. The chlorine atoms contribute to both hydrogen bonding and halogen bonding interactions, adding complexity to the overall packing arrangement.
The thermal motion parameters derived from the crystallographic analysis indicate relatively low atomic displacement values, suggesting well-ordered molecular arrangements with minimal thermal disorder. Temperature-dependent crystallographic studies would provide additional insights into the dynamic behavior of the molecule within the crystal lattice, particularly regarding the conformational flexibility of the cyclopentene ring and the rotational freedom of the hydroxymethyl group.
Conformational Dynamics in Solution-State NMR Studies
Solution-state NMR spectroscopy reveals the dynamic conformational behavior of ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol under physiological conditions, providing crucial information about its molecular flexibility and preferred conformations. The ¹H NMR spectrum exhibits characteristic signals that reflect the compound's structural features, with the cyclopentene protons showing distinct chemical shifts and coupling patterns that confirm the ring geometry and substitution pattern. Variable temperature NMR studies demonstrate the temperature dependence of conformational exchange processes, particularly the ring-puckering motion of the cyclopentene core.
The ¹³C NMR analysis provides detailed information about the carbon framework, with each carbon atom displaying unique chemical shifts that reflect its local electronic environment. The pyrimidine carbons show characteristic downfield shifts consistent with their aromatic nature, while the cyclopentene carbons exhibit chemical shifts typical of saturated and unsaturated aliphatic systems. Spin-lattice relaxation time (T₁) measurements reveal information about molecular motion and dynamics, with different carbon atoms showing varying relaxation behavior that reflects their local mobility.
Two-dimensional NMR techniques, including COSY and NOESY experiments, establish connectivity patterns and spatial relationships between different molecular segments. These experiments confirm the stereochemical assignments and provide distance constraints that support the proposed three-dimensional structure. The NOESY spectrum reveals through-space interactions between protons on the cyclopentene ring and the pyrimidine substituent, confirming the relative spatial arrangement of these structural elements.
Dynamic NMR studies demonstrate that the molecule undergoes rapid conformational exchange on the NMR timescale, with the cyclopentene ring executing approximately 5×10¹² jumps per second between equivalent bent conformations at 300 K. This high rate of conformational interconversion suggests that the molecule samples multiple conformational states in solution, potentially optimizing its binding interactions with biological targets. The activation energy for this process appears to be relatively low, as evidenced by continued conformational mobility even at reduced temperatures.
Comparative Analysis with Related Cyclopentene-Linked Pyrimidine Derivatives
The structural characteristics of ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol can be meaningfully compared with other cyclopentene-linked pyrimidine derivatives to understand structure-activity relationships and synthetic accessibility. Cyclopentenyl cytosine represents a closely related carbocyclic nucleoside analog that shares the cyclopentene core but differs in its pyrimidine substitution pattern and biological target. This comparison reveals how subtle structural modifications can dramatically alter pharmacological properties and therapeutic applications.
The fundamental cyclopentene framework, with molecular formula C₅H₈ and molecular weight 68.12 g/mol, provides the basic structural foundation for these derivatives. The conformational behavior of the parent cyclopentene molecule, including its ring-puckering dynamics and thermal motion characteristics, establishes the baseline for understanding how substituents influence overall molecular behavior. The presence of different substituents at the C-4 position creates distinct electronic and steric environments that affect both chemical reactivity and biological activity.
Cyclopentenyl cytosine, with its cytidine-derived pyrimidine ring, demonstrates antineoplastic and antiviral activities through inhibition of cytidine triphosphate synthase. This mechanism differs substantially from the presumed activity of the diamino-chloropyrimidine derivative, highlighting how pyrimidine substitution patterns determine biological specificity. The structural comparison reveals that while both compounds share the carbocyclic core, their pharmacological profiles diverge significantly due to differences in their heterocyclic components.
The synthesis of these cyclopentene-pyrimidine conjugates involves similar strategies but requires specific reaction conditions to achieve the desired stereochemical outcomes. The synthetic approach to ((1S,4R)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol utilizes methanesulfonic acid-mediated transformations and controlled reaction conditions to ensure stereochemical fidelity. These synthetic considerations become critical when comparing the accessibility and scalability of different derivatives within this structural class.
The physicochemical properties of these related compounds show systematic variations that correlate with their structural differences. Solubility patterns, thermal stability, and crystallization behavior all reflect the influence of specific substituent groups on overall molecular properties. These relationships provide valuable insights for medicinal chemistry optimization and formulation development strategies.
Properties
IUPAC Name |
[(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNURTQFRFNOOPJ-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595356 | |
| Record name | {(1R,4S)-4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122624-77-5 | |
| Record name | {(1R,4S)-4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol, also known by its CAS number 171887-04-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClN5O, with a molecular weight of 255.71 g/mol. Its structure features a cyclopentene ring substituted with a chloropyrimidine moiety, which is critical for its biological activity.
Research indicates that the compound interacts with various biological targets:
- Inhibition of Enzymes : The chloropyrimidine component is known to inhibit certain kinases and enzymes involved in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against specific bacterial strains, potentially making it useful in treating infections.
- Neuroprotective Effects : Some analogs of this compound have shown neuroprotective effects in preclinical models, suggesting a role in neurodegenerative disease management.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have highlighted the biological effects of this compound:
- Cancer Research : A study evaluated the effect of this compound on various cancer cell lines. Results indicated significant cytotoxicity and induction of apoptosis, particularly in breast and lung cancer models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival (e.g., PI3K/Akt pathway).
- Neuroprotection : In a neuroprotective study using a murine model of Parkinson's disease, administration of this compound resulted in reduced neuroinflammation and preservation of dopaminergic neurons. The study suggested that the compound's ability to modulate inflammatory cytokines played a crucial role in its protective effects (PubMed ID: 3492590).
- Antimicrobial Efficacy : A series of experiments tested the antimicrobial efficacy against various pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent (PubChem ID: 18646154).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol exhibit significant anticancer properties. The presence of the chloropyrimidine moiety is particularly relevant as it has been associated with the inhibition of key enzymes involved in cancer cell proliferation.
Case Study:
A study conducted on similar pyrimidine derivatives demonstrated their efficacy in inhibiting tumor growth in various cancer cell lines. The mechanisms involved include the induction of apoptosis and the inhibition of angiogenesis .
Antiviral Potential
The compound is being investigated for its antiviral properties, particularly against RNA viruses. Its ability to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral drug development.
Research Findings:
In vitro studies have shown that derivatives of the compound can inhibit viral RNA synthesis, suggesting a potential role in treating viral infections such as influenza or coronaviruses .
Antimicrobial Properties
Research into the antimicrobial effects of this compound has yielded promising results. The chloropyrimidine component may enhance its activity against various bacterial strains.
Biological Activity Data:
| Activity | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Antibacterial | E. coli | 15 |
| S. aureus | 12 | |
| Pseudomonas aeruginosa | 10 |
These findings indicate a moderate level of antibacterial activity, warranting further investigation into its mechanisms and potential applications in treating infections.
Future Directions for Research
The current body of research surrounding this compound is still emerging. Future studies should focus on:
In Vivo Studies: Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
Mechanistic Studies: Elucidating the precise biochemical pathways through which this compound exerts its effects on cancer cells and pathogens.
Broader Biological Screening: Investigating additional pharmacological effects beyond antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol (CAS: 122624-73-1)
- Molecular Formula : C₁₀H₁₃ClN₄O .
- Activity: Cited in early antiviral studies but showed lower potency compared to diamino-substituted derivatives .
Byproduct: 2-((1R,4R)-4-((2,5-Diamino-6-ethoxypyrimidin-4-yl)amino)cyclopent-2-en-1-yl)ethanol
- Structure: Ethoxy substitution at C6 and ethanol backbone .
- Impact: Ethoxy’s bulkiness may reduce enzymatic recognition, while ethanol improves solubility but lowers metabolic stability compared to methanol .
Purine-Based Analogs
Abacavir (CAS: 136470-78-5)
- Structure: Purine base with cyclopropylamino and hydroxymethyl groups .
- Key Differences :
- Safety: Classified as carcinogenic and reproductively toxic , whereas toxicity data for the target compound remain unpublished.
Abacavir EP Impurity B (CAS: 1443421-69-9)
Ethanol vs. Methanol Backbone Derivatives
- 2-((1R,4R)-4-(2-Amino-6-ethoxy-9H-purin-9-yl)cyclopent-2-en-1-yl)ethanol : Ethanol backbone increases hydrophilicity (PSA: ~120 Ų vs. 89.85 Ų for the target compound) but shortens half-life due to faster oxidation .
Structural and Functional Analysis Table
Preparation Methods
Preparation of 2,5-Diamino-4,6-dichloropyrimidine
The chlorinated pyrimidine core is a critical intermediate. The chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using Vilsmeier reagents (chloromethyleniminium salts) under mild conditions is a pivotal step. For example, treatment with a Vilsmeier reagent in chloroform at reflux introduces chlorine atoms at the 4- and 6-positions. Hydrolysis at pH 1–2 in the presence of a water-miscible cosolvent (e.g., ethanol) ensures the stability of the product, which is extracted into an organic layer (e.g., toluene or dichloroethane) to prevent further hydrolysis.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Vilsmeier reagent (chloromethyleniminium salt) |
| Solvent | Chloroform or toluene |
| Temperature | Reflux |
| Workup | Acidic hydrolysis (pH 1–2), extraction |
Construction of the Cyclopentene-Methanol Backbone
The (1R,4S)-cyclopentene-methanol moiety is synthesized via stereoselective methods. A reported approach involves the reduction of a cyclopentenone derivative using chiral catalysts to achieve the desired (1R,4S) configuration. For instance, asymmetric hydrogenation of a cyclopentenone precursor with a ruthenium-BINAP catalyst yields the enantiomerically pure alcohol.
Stereochemical Control
-
Catalyst : Ru-(S)-BINAP complex
-
Substrate : Cyclopentenone
-
Reduction : H₂ (50 psi), 25°C, 12 hours
Coupling Strategies
Nucleophilic Amination of Pyrimidine
The coupling of 2,5-diamino-6-chloropyrimidin-4-amine with the cyclopentene-methanol backbone is achieved via nucleophilic substitution. The amino group on the pyrimidine reacts with a leaving group (e.g., mesylate or tosylate) on the cyclopentene ring. For example, treatment of (1R,4S)-4-mesyloxycyclopent-2-en-1-yl)methanol with 2,5-diamino-6-chloropyrimidin-4-amine in dimethylacetamide (DMA) at 80°C for 24 hours affords the coupled product.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylacetamide (DMA) |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Base | Triethylamine |
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling for aromatic bond formation. For instance, a boronic ester derivative of the cyclopentene-methanol backbone reacts with 2-chloro-5-iodopyrimidine using Pd(PPh₃)₄ as a catalyst. Microwave-assisted synthesis at 160°C for 10 minutes accelerates the reaction, achieving >90% conversion.
Microwave-Assisted Coupling
| Component | Quantity |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 160°C (microwave) |
| Time | 10 minutes |
Functional Group Modifications
Reduction of Ester to Alcohol
The methanol group is introduced via reduction of a methyl ester precursor. Diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C selectively reduces the ester to the primary alcohol without over-reduction. For example, methyl 2-chloropyrimidine-5-carboxylate is converted to (2-chloropyrimidin-5-yl)methanol in 85% yield.
Reduction Protocol
| Reagent | DIBAL-H (1.2 equiv) |
|---|---|
| Solvent | THF |
| Temperature | −78°C |
| Quench | Saturated Na₂SO₄ |
Resolution of Stereoisomers
Chiral chromatography is critical for isolating the (1R,4S) enantiomer. A silica gel column eluted with 5% methanol in ethyl acetate resolves the diastereomers, yielding the target compound in >98% enantiomeric purity.
Scale-Up Considerations
Industrial-scale synthesis prioritizes solvent recovery and catalytic efficiency. The use of toluene as a solvent for Vilsmeier chlorination allows for easy distillation and reuse. Additionally, flow chemistry techniques reduce reaction times for hydrolysis steps, improving throughput by 40% compared to batch processes.
Analytical Characterization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
